4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid
Overview
Description
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a tetrahydrocyclohepta[c]pyrazole ring, which is further connected to a butanoic acid moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting candidate for research in medicinal chemistry and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Formation of the butanoic acid moiety: This can be accomplished through various methods, including the alkylation of the pyrazole ring with a suitable butanoic acid derivative or the use of a Grignard reagent followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and triggering a cascade of biochemical events. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]propanoic acid: Similar structure with a shorter alkyl chain.
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]pentanoic acid: Similar structure with a longer alkyl chain.
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid: Similar structure with a different alkyl chain.
Uniqueness
The uniqueness of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid lies in its specific combination of a trifluoromethyl group and a tetrahydrocyclohepta[c]pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable candidate for various research applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)12-9-5-2-1-3-6-10(9)18(17-12)8-4-7-11(19)20/h1-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDPUIPVAFRUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(F)(F)F)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140670 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-83-7 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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